molecular formula C11H11FO3 B8033495 Ethyl (2E)-3-(4-fluoro-3-hydroxyphenyl)prop-2-enoate

Ethyl (2E)-3-(4-fluoro-3-hydroxyphenyl)prop-2-enoate

Cat. No.: B8033495
M. Wt: 210.20 g/mol
InChI Key: ZTHCPSUVARTQFJ-GQCTYLIASA-N
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Description

Ethyl (2E)-3-(4-fluoro-3-hydroxyphenyl)prop-2-enoate is an organic compound that belongs to the class of esters. Esters are commonly found in nature and are often responsible for the aromas and flavors of fruits and flowers. This particular compound features a fluoro-substituted phenyl ring and a hydroxy group, which can impart unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2E)-3-(4-fluoro-3-hydroxyphenyl)prop-2-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol. The reaction can be catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:

4-fluoro-3-hydroxycinnamic acid+ethanolEthyl (2E)-3-(4-fluoro-3-hydroxyphenyl)prop-2-enoate+water\text{4-fluoro-3-hydroxycinnamic acid} + \text{ethanol} \rightarrow \text{this compound} + \text{water} 4-fluoro-3-hydroxycinnamic acid+ethanol→Ethyl (2E)-3-(4-fluoro-3-hydroxyphenyl)prop-2-enoate+water

Industrial Production Methods

In an industrial setting, the synthesis might be carried out in a continuous flow reactor to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and catalyst concentration, would be carefully controlled to maximize the production rate.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The double bond in the prop-2-enoate moiety can be reduced to a single bond using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines in an organic solvent.

Major Products Formed

    Oxidation: 4-fluoro-3-oxophenylprop-2-enoate.

    Reduction: Ethyl 3-(4-fluoro-3-hydroxyphenyl)propanoate.

    Substitution: Ethyl 3-(4-substituted-3-hydroxyphenyl)prop-2-enoate.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, such as anti-inflammatory or antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Used in the manufacture of fragrances and flavorings due to its ester functional group.

Mechanism of Action

The mechanism of action of Ethyl (2E)-3-(4-fluoro-3-hydroxyphenyl)prop-2-enoate would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might interact with bacterial cell membranes or enzymes, disrupting their function. The fluoro and hydroxy groups could play a role in binding to molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-hydroxyphenyl)prop-2-enoate
  • Ethyl 3-(4-fluorophenyl)prop-2-enoate
  • Ethyl 3-(4-methoxyphenyl)prop-2-enoate

Uniqueness

Ethyl (2E)-3-(4-fluoro-3-hydroxyphenyl)prop-2-enoate is unique due to the presence of both a fluoro and a hydroxy group on the phenyl ring. This combination can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

ethyl (E)-3-(4-fluoro-3-hydroxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO3/c1-2-15-11(14)6-4-8-3-5-9(12)10(13)7-8/h3-7,13H,2H2,1H3/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHCPSUVARTQFJ-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC(=C(C=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=C(C=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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